molecular formula C6H14N4 B7827053 N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide

Cat. No.: B7827053
M. Wt: 142.20 g/mol
InChI Key: AYTAYKXVFZPRAF-KQQUZDAGSA-N
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Description

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide is a chemical compound with the molecular formula C6H14N4. It is known for its unique structure, which includes two dimethylamino groups attached to a methylene bridge, connected to a hydrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions: N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide can be synthesized through several methods. One common approach involves the reaction of dimethylamine with formaldehyde to form a dimethylaminomethylene intermediate, which is then reacted with hydrazine to yield the final product. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. These methods are designed to optimize the reaction conditions and minimize the formation of by-products. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dimethylamino groups and the hydrazine core, which can participate in different chemical transformations .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms. Substitution reactions typically result in the replacement of one or more functional groups with new substituents .

Scientific Research Applications

N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules and intermediates.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme functions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism by which N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide exerts its effects involves interactions with various molecular targets and pathways. The dimethylamino groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The hydrazine core can also engage in redox reactions, contributing to its overall mechanism of action .

Comparison with Similar Compounds

  • N,N’-Bis(dimethylaminomethylene)hydrazine dihydrochloride
  • N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide
  • N’-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide

Uniqueness: N'-((Dimethylamino)methylene)-N,N-dimethylformohydrazonamide is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of two dimethylamino groups and the hydrazine core allows for a wide range of chemical reactions and applications, setting it apart from similar compounds .

Properties

IUPAC Name

N'-[(E)-dimethylaminomethylideneamino]-N,N-dimethylmethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4/c1-9(2)5-7-8-6-10(3)4/h5-6H,1-4H3/b7-5+,8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTAYKXVFZPRAF-KQQUZDAGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NN=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(/C=N/N=C/N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16114-05-9
Record name N,N'-Bis(dimethylaminomethylene)hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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